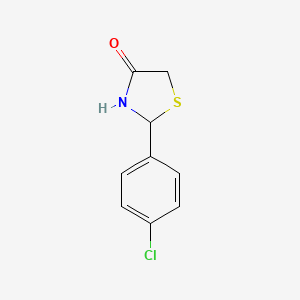

2-(4-chlorophenyl)-1,3-thiazolidin-4-one

Description

Overview of Thiazolidin-4-one Scaffold Significance in Drug Discovery

The thiazolidin-4-one core is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. modernscientificpress.comnih.govresearchgate.net This five-membered ring system, containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govchemmethod.com The versatility of the thiazolidin-4-one ring allows for structural modifications at positions 2, 3, and 5, enabling the synthesis of a vast library of derivatives with varied biological profiles. nih.gov

The therapeutic importance of this scaffold is underscored by its presence in numerous compounds exhibiting a remarkable array of bioactivities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.govorientjchem.orgsysrevpharm.orgekb.eg The structural flexibility of the thiazolidin-4-one nucleus allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets and enhance its therapeutic efficacy. nih.gov This has made the thiazolidin-4-one skeleton a cornerstone in the development of novel therapeutic agents. nih.gov

Historical Context and Evolution of Thiazolidin-4-one Research

Research into thiazolidin-4-one and its derivatives has a history spanning over a century, with a significant surge in interest from the mid-20th century onwards. ekb.eg Early investigations focused on the fundamental chemistry and synthesis of this heterocyclic system. The discovery of the potent biological activities of penicillin, which contains a related thiazolidine (B150603) ring, spurred further exploration into sulfur and nitrogen-containing heterocycles.

The evolution of thiazolidin-4-one research has been marked by the development of more efficient and diverse synthetic methodologies, including one-pot, multi-component reactions and the use of microwave irradiation to accelerate synthesis. nih.govorientjchem.org A pivotal moment in the history of this scaffold was the development and clinical introduction of the "glitazone" class of antidiabetic drugs, such as Rosiglitazone (B1679542) and Pioglitazone (B448), which feature a thiazolidinedione (a 2,4-dione derivative) core. This success story solidified the status of the thiazolidinone ring as a pharmacologically significant moiety and fueled further research into its potential for treating a wide range of diseases. Modern research continues to build on this legacy, employing advanced techniques like computational modeling and structure-activity relationship (SAR) studies to rationally design new derivatives with improved potency and selectivity. nih.gov

Current Research Landscape of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one and Related Analogues

The compound This compound serves as a key building block for the development of a multitude of biologically active analogues. The presence of the 4-chlorophenyl group at the 2-position is a common feature in many synthesized derivatives, with researchers exploring the impact of various substituents at the N-3 and C-5 positions of the thiazolidinone ring.

Current research on these analogues is heavily focused on their potential as antimicrobial and anticancer agents. Studies have shown that introducing different aryl or heterocyclic moieties at the N-3 position can significantly influence the biological activity. For instance, the synthesis of various 2-(4-chlorophenyl)-3-(substituted-phenyl)thiazolidin-4-ones has been a common strategy. researchgate.net

Antimicrobial Activity:

Numerous studies have reported the synthesis of this compound derivatives and their evaluation for antimicrobial properties. The introduction of different substituents has been shown to modulate their efficacy against various bacterial and fungal strains. For example, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger. koreascience.kr The chloro group on the phenyl ring is often associated with significant growth inhibition of these microorganisms. nanobioletters.com

Antimicrobial Activity of this compound Analogues

| Compound Analogue | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 2-(4-chlorophenylimino) thiazolidin-4-one derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatus | Moderate to excellent antimicrobial activity | koreascience.kr |

| [(11-{[2-{(4-Chlorophenyl)-methyl}-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl] acetic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Evaluated for in vitro antibacterial and antifungal activity | modernscientificpress.com |

| 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-chlorophenyl)] carboxamido-1,3-thiazolidin-4-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Exhibited antimicrobial activity | nih.gov |

| 3-(4-chlorophenyl)-2-(2-chloroquinolin-3-yl )thiazolidin-4-one | S. aureus, E. coli, P. vulgaris | Showed significant antimicrobial activity | connectjournals.com |

Anticancer Activity:

The this compound scaffold is also a promising framework for the design of novel anticancer agents. nih.gov Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines. orientjchem.org The mechanism of action often involves the induction of apoptosis and cell cycle arrest. mdpi.com The substitution pattern on the thiazolidinone ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

Anticancer Activity of this compound Analogues

| Compound Analogue | Cancer Cell Line | Activity/Result | Reference |

|---|---|---|---|

| 3-Substituted-2-[4-(3-(4-chlorophenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)-benzenesulfonylimino]-thiazolidin-4-ones | NCI-H460 (Lung), MCF7 (Breast), SF-268 (CNS) | Evaluated in a 3-cell line panel | orientjchem.org |

| 2-(4'-oxo-2'-(o-chlorophenyl)-thiazolidin-3'-yl-aminomethyl)-3-[4''-(p-chlorophenyl)-thiazol-2''-yl]-6-bromoquinazolin-4-ones | - | Evaluated for anti-inflammatory and analgesic activities, which are often linked to cancer pathways. | orientjchem.org |

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid derivatives | - | Evaluated for cellular toxicity properties. | nih.gov |

The ongoing research into This compound and its analogues highlights the enduring importance of the thiazolidin-4-one scaffold in medicinal chemistry. The ability to readily synthesize a diverse range of derivatives, coupled with their broad spectrum of biological activities, ensures that these compounds will remain a focal point for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFROMVMCCYDNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 1,3 Thiazolidin 4 One and Its Derivatives

Classical Approaches for Thiazolidin-4-one Ring Synthesis

Traditional methods for constructing the thiazolidin-4-one core have been well-established for decades. These approaches typically involve the sequential formation of bonds to build the heterocyclic ring and are fundamental to the field of organic synthesis.

A primary and widely employed method for synthesizing 2,3-disubstituted-1,3-thiazolidin-4-ones is the cyclocondensation reaction between an imine (Schiff base) and mercaptoacetic acid (also known as thioglycolic acid). researchgate.netrsc.orgresearchgate.net The process begins with the formation of an imine, typically from the condensation of an aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862), and a primary amine. This imine is then reacted with mercaptoacetic acid. The reaction mechanism involves the nucleophilic attack of the sulfur atom of mercaptoacetic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation with the elimination of a water molecule. nih.gov

The reaction can be carried out under conventional heating, often by refluxing the reactants in a suitable solvent like benzene (B151609) or toluene. rsc.orgresearchgate.net For instance, the synthesis of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one (B188513) is achieved through this classical route. researchgate.net The efficiency of the reaction can be influenced by the specific substituents on the imine and the reaction conditions employed. researchgate.net

Table 1: Synthesis of Thiazolidin-4-ones via Imines and Mercaptoacetic Acid

| Aldehyde | Amine | Product | Method | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | Aniline | 2,3-diphenyl-1,3-thiazolidin-4-one | Conventional | 60 | 60 | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Conventional | 50 | 38 | researchgate.net |

| 4-Chlorobenzaldehyde | 1-(2-aminoethyl)pyrrolidine (B145720) | 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | Conventional | - | 69 | tandfonline.comnih.gov |

Another classical pathway to thiazolidin-4-ones involves the use of thiosemicarbazones. This is typically a two-step process. First, a thiosemicarbazide (B42300) is condensed with an appropriate aldehyde or ketone, such as 4-chlorobenzaldehyde, to form the corresponding thiosemicarbazone. nih.govchemmethod.com

In the second step, the thiosemicarbazone undergoes a cyclization reaction with a reagent containing a reactive α-carbon and a leaving group. researchgate.net A common cyclizing agent is an α-halo ester, like ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base such as anhydrous sodium acetate (B1210297). nih.gov The reaction proceeds via nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the α-carbon of the ester, followed by intramolecular cyclization to yield the 2-(substituted-hydrazono)-1,3-thiazolidin-4-one ring system. nih.gov This method is versatile for creating a variety of substituted thiazolidinones at the N-3 and C-2 positions. nih.govresearchgate.net For example, various 4-phenyl-3-thiosemicarbazones react with ethyl 2-bromoacetate in boiling ethanol (B145695) with sodium acetate to afford thiazolidin-4-ones in good yields (68%–91%). nih.gov

The synthesis of thiazolidin-4-ones can also be achieved using α-halo acetyl chlorides, such as chloroacetyl chloride. This approach is particularly useful for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. In a reported procedure, 3-aminothiophenes are reacted with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) in various solvents. nih.gov The reaction sequence involves the initial acylation of the amine with chloroacetyl chloride, followed by reaction with thiocyanate and subsequent intramolecular cyclization to form the 2-imino-1,3-thiazolidin-4-one ring. nih.gov While not a direct route to 2-(4-chlorophenyl)-1,3-thiazolidin-4-one, this method demonstrates the utility of α-halo acetyl chlorides in constructing the core thiazolidinone heterocycle, which can then be further modified.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and moderate yields, advanced synthetic strategies have been developed. These protocols offer improved efficiency, sustainability, and access to a wider range of molecular diversity.

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. rsc.orgresearchgate.net

This technology has been successfully applied to the synthesis of this compound and its derivatives. nih.gov For the cyclocondensation of imines with mercaptoacetic acid, microwave irradiation has been shown to be superior to conventional heating. rsc.orgresearchgate.net For example, the reaction of benzylidene-anilines with mercaptoacetic acid in benzene under microwave irradiation resulted in significantly higher yields (65–90%) in just a few minutes, compared to lower yields (25–69%) obtained after several hours of refluxing. rsc.orgresearchgate.net This enhancement is attributed to the efficient and rapid heating of the polar reagents and intermediates by the microwaves. rsc.org Microwave-assisted protocols have also been developed for one-pot syntheses and for reactions on solid supports, further expanding the utility of this green chemistry technique. nih.govchemmethod.com

Table 2: Comparison of Conventional vs. Microwave Synthesis of Thiazolidin-4-ones

| Product | Method | Reaction Time | Yield (%) | Reference |

| 2,3-diphenyl-1,3-thiazolidin-4-one | Conventional (reflux) | 60 min | 60 | researchgate.net |

| 2,3-diphenyl-1,3-thiazolidin-4-one | Microwave | 1.5 min | 80 | researchgate.net |

| 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Conventional (reflux) | 50 min | 38 | researchgate.net |

| 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Microwave | 9 min | 70 | researchgate.net |

| 5-arylidene-2,4-thiazolidinediones | Conventional | 4-6 hrs | 72-81 | researchgate.net |

| 5-arylidene-2,4-thiazolidinediones | Microwave | 3-5 min | 84-91 | researchgate.net |

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.net This strategy is particularly well-suited for the construction of the this compound scaffold. The most common MCR for this system is the three-component condensation of 4-chlorobenzaldehyde, a primary amine, and mercaptoacetic acid. nih.govnih.govsemanticscholar.org

This reaction avoids the need to isolate the intermediate imine, thereby saving time and resources. nih.gov A wide variety of catalysts have been developed to promote this transformation, including L-proline, which allows the reaction to proceed in water, a green solvent. researchgate.net Other catalysts such as vanadyl sulfate (B86663) under ultrasonic irradiation, bismuth(III) thioglycolate under solvent-free conditions, and various ionic liquids have also been reported to be effective. nih.gov The use of recoverable and reusable catalysts, such as those supported on magnetic nanoparticles, further enhances the environmental friendliness of these protocols. nih.gov These one-pot methods provide a powerful and flexible platform for generating libraries of diverse thiazolidin-4-one derivatives for various research applications. nih.govcrimsonpublishers.comnih.gov

Table 3: Catalysts Used in One-Pot Synthesis of Thiazolidin-4-ones

| Aldehyde | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Aldehyde | Aromatic Amine | L-Proline | Water | Room Temp | 75-92 | researchgate.net |

| Aromatic Aldehyde | Aromatic Amine | Bi(SCH₂COOH)₃ | Solvent-free | 70 °C | High | nih.gov |

| Aromatic Aldehyde | Aniline | [Et₃NH][HSO₄] | - | 80 °C | >80 | nih.gov |

| 4-chlorobenzaldehyde | 1-(2-aminoethyl)pyrrolidine | None | Toluene | Reflux | 69 | nih.gov |

| Aromatic Aldehyde | Aniline | nano-Fe₃O₄@SiO₂-IL | Solvent-free | - | High-Excellent | nih.gov |

Green Chemistry Principles in Thiazolidin-4-one Synthesis

The synthesis of thiazolidin-4-ones, including the 2-(4-chlorophenyl) derivative, has increasingly adopted green chemistry principles to minimize environmental impact and enhance efficiency. nih.govresearchgate.net These sustainable methods focus on reducing energy consumption, utilizing raw materials more effectively, and minimizing the use of hazardous solvents. nih.gov Key green strategies include one-pot reactions, the use of alternative energy sources like microwave and ultrasound, and the application of environmentally benign solvents and catalysts. sruc.ac.uknih.gov

Microwave-assisted organic synthesis, for instance, offers significant advantages such as shorter reaction times, cost-effectiveness, and often higher yields compared to conventional heating methods. sruc.ac.uk Similarly, sonochemistry, which utilizes ultrasonic irradiation, can drive reactions efficiently, as demonstrated in the synthesis of thiazolidin-4-one derivatives using vanadyl sulfate in acetonitrile. nih.gov

The choice of solvent is a cornerstone of green synthesis. Researchers have explored various eco-friendly media to replace traditional volatile organic compounds. Polyethylene glycol (PEG-400) and deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used as reusable and effective media for the synthesis of 2,3-disubstituted-4-thiazolidinones. nih.govnih.gov These solvents are often non-combustible, have low vapor pressure, and can sometimes be reused, contributing to a more sustainable process. nih.gov

Table 1: Overview of Green Synthetic Methods for Thiazolidin-4-ones

| Green Technique | Solvents/Catalysts | Key Advantages | Source(s) |

|---|---|---|---|

| Ultrasonic Irradiation | Vanadyl sulfate (VOSO₄) in acetonitrile | Reduced reaction times, efficient energy use | nih.gov |

| Microwave Irradiation | Various | Rapid heating, cost-effective, high yields | sruc.ac.uk |

| Benign Solvents | Polyethylene glycol (PEG-400) | Reusable, less hazardous alternative | nih.gov |

| Deep Eutectic Solvents | Choline chloride:glycerol | Eco-friendly, reusable, non-combustible | nih.gov |

| One-Pot Synthesis | β-cyclodextrin-SO₃H | Reduced waste, simplified procedure | nih.gov |

Nanomaterial-Based Synthesis Routes

The integration of nanomaterials as catalysts represents a significant advancement in the synthesis of 1,3-thiazolidin-4-ones. nih.gov These nanocatalysts offer high efficiency, selectivity, and the distinct advantage of easy separation and reusability, aligning perfectly with green chemistry principles. nih.govpnu.ac.ir The most common application is in the one-pot, three-component reaction involving an aldehyde (e.g., 4-chlorobenzaldehyde), an amine, and thioglycolic acid. pnu.ac.irresearchgate.net

Magnetic nanoparticles (MNPs) are particularly favored due to their straightforward recovery from the reaction mixture using an external magnet. pnu.ac.ir Several types of functionalized magnetic nanocatalysts have been developed:

L-proline-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@l-proline) have been shown to be highly efficient for synthesizing thiazolidin-4-ones under solvent-free conditions, with the catalyst being reusable for up to six cycles without a significant loss in activity. pnu.ac.ir

FeNi₃-ionic liquid (IL) magnetic nanoparticles provide an eco-friendly protocol for the solvent-free synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov

Nano-Fe₃O₄@SiO₂-supported ionic liquid (MNPs@SiO₂-IL) also serves as an effective catalyst for the condensation reaction under solvent-free conditions. nih.gov

Nano-Fe₃O₄-tethered polyhedral oligomeric silsesquioxanes have been used as a catalyst under ultrasonic conditions for the synthesis of bis-thiazolidinones, demonstrating high yields and short reaction times.

Other non-magnetic nanomaterials, such as the Pd/TCH@SBA-15 nanocatalyst, have also been employed to catalyze the three-component synthesis of N-heterocyclic thiazolidinones in an acetone-water mixture, yielding good to excellent results. researchgate.net

Table 2: Nanomaterial Catalysts in Thiazolidin-4-one Synthesis

| Nanomaterial Catalyst | Reaction Type | Key Outcomes | Source(s) |

|---|---|---|---|

| Fe₃O₄@SiO₂@l-proline | Three-component reaction | 98% yield, solvent-free, reusable (6 runs) | pnu.ac.ir |

| FeNi₃-IL MNPs | Three-component reaction | Excellent yields, solvent-free, reusable | nih.gov |

| MNPs@SiO₂-IL | Three-component reaction | High to excellent yields, solvent-free | nih.gov |

| Pd/TCH@SBA-15 | Three-component reaction | Good to excellent yields, green conditions | researchgate.net |

| Nano-Fe₃O₄-tethered POSS | Pseudo-five-component reaction | High yields, short reaction times, reusable |

Functionalization and Derivatization of the Thiazolidin-4-one Core

The therapeutic potential of the thiazolidin-4-one scaffold can be extensively modulated through substitutions at the C-2, N-3, and C-5 positions. mdpi.com This allows for the fine-tuning of its chemical properties and biological activity.

Substitutions at the C-2 Position

The substituent at the C-2 position is typically introduced via the aldehyde used in the initial three-component condensation reaction. For the parent compound, 4-chlorobenzaldehyde is used. By varying this starting material, a wide array of aryl or heteroaryl groups can be installed at this position.

Research has shown that the nature of the substituent on the C-2 phenyl ring is crucial for biological activity. orientjchem.org For example, the synthesis of derivatives such as 2-(2-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one and 2-(2,4-dichlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one has been reported, demonstrating the facile introduction of different halogenation patterns on the C-2 phenyl ring. tandfonline.com Studies on 13C chemical shifts have also been conducted on series like 2-(p-chlorophenyl)-phenyl-substituted-3-phenyl-1,3-thiazolidin-4-ones to understand electronic effects within the molecule. researchgate.net

Table 3: Examples of C-2 Position Substitutions

| C-2 Substituent | Starting Aldehyde | Source(s) |

|---|---|---|

| 4-chlorophenyl | 4-chlorobenzaldehyde | tandfonline.comsigmaaldrich.com |

| 3-chlorophenyl | 3-chlorobenzaldehyde | tandfonline.com |

| 2-chlorophenyl | 2-chlorobenzaldehyde | tandfonline.com |

| 2,4-dichlorophenyl | 2,4-dichlorobenzaldehyde | tandfonline.com |

| 3-hydroxyphenyl | 3-hydroxybenzaldehyde | tandfonline.com |

Substitutions at the N-3 Position

The N-3 position of the thiazolidin-4-one ring is another critical site for modification, typically defined by the primary amine used in the synthesis. This position plays a significant role in orienting the C-2 substituent and can be functionalized with diverse chemical moieties.

For example, using 1-(2-aminoethyl)pyrrolidine in the condensation reaction yields N-3 substituted derivatives like 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. tandfonline.com More complex heterocyclic systems can also be attached at this position. A notable example is the synthesis of derivatives where the N-3 atom is linked to a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring, creating hybrid molecules. nih.gov The presence of a 2-pyridyl group at the N-3 position has been highlighted as an important feature for anti-HIV activity in some series. orientjchem.org

Table 4: Examples of N-3 Position Substitutions

| N-3 Substituent | Starting Amine | Source(s) |

|---|---|---|

| Phenyl | Aniline | sigmaaldrich.com |

| 2-(pyrrolidin-1-yl)ethyl | 1-(2-aminoethyl)pyrrolidine | tandfonline.com |

| Pyridin-2-yl | 2-aminopyridine | orientjchem.org |

| 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | nih.gov |

| 5-(phenyl)-1,3,4-thiadiazol-2-yl | 2-amino-5-phenyl-1,3,4-thiadiazole | nih.gov |

Substitutions at the C-5 Position

The methylene (B1212753) group at the C-5 position of the thiazolidin-4-one ring is an active site amenable to various chemical transformations, most commonly the Knoevenagel condensation. mdpi.com This reaction involves treating the thiazolidin-4-one with an aldehyde or ketone, typically in the presence of a base like piperidine, to yield 5-ylidene derivatives.

This modification has been shown to significantly influence the biological profile of the compounds. Studies indicate that 5-arylidene derivatives often exhibit enhanced antibacterial efficacy compared to their unsubstituted counterparts. orientjchem.org A wide range of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse library of C-5 substituted compounds. For instance, condensation with nitro-substituted benzaldehydes yields compounds like 5-(2-nitro-benzylidene)-4-phenylimino-thiazolidin-2-one. biointerfaceresearch.com It is also possible to introduce hydrazono groups at this position by reacting with diazonium salts. biointerfaceresearch.com

Table 5: Examples of C-5 Position Substitutions

| C-5 Substituent Type | Reagents | Reaction Type | Source(s) |

|---|---|---|---|

| 5-benzylidene | Aromatic aldehydes (e.g., benzaldehyde) | Knoevenagel condensation | mdpi.combiointerfaceresearch.com |

| 5-(2-nitro-benzylidene) | 2-nitrobenzaldehyde | Knoevenagel condensation | biointerfaceresearch.com |

| 5-(4-bromo-benzylidene) | 4-bromobenzaldehyde | Knoevenagel condensation | biointerfaceresearch.com |

| 5-[(4-nitro-phenyl)-hydrazono] | 4-nitroaniline (diazotized) | Azo coupling | biointerfaceresearch.com |

Formation of Hybrid and Fused Ring Systems

A modern strategy in drug design involves creating hybrid molecules by combining the this compound scaffold with other pharmacologically active heterocyclic rings. This approach aims to develop compounds with potentially synergistic or novel biological activities.

The thiazolidin-4-one core can be linked to various heterocycles such as oxadiazole, thiadiazole, triazole, and pyrazole (B372694). nih.govnih.govbiointerfaceresearch.comresearchgate.net

Oxadiazole/Thiadiazole Hybrids: Derivatives have been synthesized where a 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety is attached to the N-3 position of the thiazolidin-4-one ring. For example, 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one was prepared by reacting the corresponding amino-oxadiazole with 4-chlorobenzaldehyde and thioglycolic acid. nih.gov

Triazole Hybrids: A series of hybrid compounds connecting a triazole nucleus to a thiazolidine-2,4-dione via a piperazine-based amide linker has been developed and studied. nih.gov

Pyrazole Hybrids: Hybridization with pyrazole has been achieved through the condensation of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with various nucleophiles to form thiazolidin-4-one derivatives. researchgate.net

Fused Systems: While less common for this specific scaffold, general strategies for fusing thiazolidine (B150603) rings with other systems, such as in the formation of thiazolo[3,2-a]pyridines, have been reported in the broader literature, indicating potential pathways for creating more complex fused structures. researchgate.net

Table 6: Examples of Hybrid and Fused Ring Systems

| Hybrid/Fused Ring | Point of Attachment | Synthetic Approach | Source(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole | N-3 position | Three-component condensation with an amino-oxadiazole derivative | nih.gov |

| 1,3,4-Thiadiazole | N-3 position or C-2 imino | Three-component condensation or multi-step synthesis | nih.govbiointerfaceresearch.com |

| Triazole | N-3 position (via linker) | Multi-step synthesis involving amide coupling | nih.gov |

| Pyrazole | C-2 position | Condensation of a pyrazole-carboxaldehyde with an amine and thioglycolic acid | researchgate.net |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Thiazolidin-4-one Ring Formation

The most prevalent and efficient method for the synthesis of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is a one-pot, three-component condensation reaction. This reaction involves 4-chlorobenzaldehyde (B46862), a suitable amine, and thioglycolic acid. researchgate.netnih.govtandfonline.com

The generally accepted mechanism for this acid-catalyzed cyclocondensation proceeds through two key stages:

Imine Formation: The reaction initiates with the formation of an imine (Schiff base) from the condensation of 4-chlorobenzaldehyde and the primary amine. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Cyclization: The sulfur atom of thioglycolic acid, acting as a nucleophile, then attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the elimination of another water molecule and the formation of the five-membered thiazolidin-4-one ring. researchgate.netchemmethod.com The use of a catalyst, such as a Lewis acid or a protic acid, can facilitate the reaction, often leading to higher yields. chemmethod.com

The reaction can be performed under various conditions, including the use of different solvents and catalysts, which can influence the reaction time and yield. nih.gov

Ring Transformations and Cleavage Reactions

The thiazolidin-4-one ring, while relatively stable, can undergo transformation and cleavage reactions under specific conditions.

One documented transformation involves the rearrangement of related thiazole (B1198619) systems. For instance, a 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b] crimsonpublishers.comnih.govthiazole was observed to rearrange into an 8-(4-chlorophenyl)-8-hydroxy-5-methyl-8H- crimsonpublishers.comnih.govthiazino[3,4-c] researchgate.netcrimsonpublishers.comnih.govoxadiazol-3-one upon treatment with hydrochloric acid in ethanol (B145695). youtube.com While not a direct cleavage of the this compound, this demonstrates the potential for complex rearrangements within related heterocyclic systems.

Hydrolysis of the thiazolidine (B150603) ring can occur, leading to ring opening. acs.org For some 2-amino-4-thiazolidinones, heating with aqueous sulfuric acid can lead to ring cleavage to yield a mercapto-carboxylic acid derivative. nih.gov The specific conditions required for the cleavage of this compound would depend on the substituents present and the reaction environment.

Furthermore, studies on thiazolidine-2,4-dione derivatives have shown that these compounds can undergo DNA cleavage, suggesting that the thiazolidinone scaffold can be designed to interact with and modify biological macromolecules. researchgate.net

General Reactivity Profiles of the Thiazolidin-4-one Ring System

The thiazolidin-4-one ring system possesses several reactive sites that allow for a variety of chemical modifications. nih.govmdpi.comresearchgate.net

N3-Position: The nitrogen atom at the N3 position is nucleophilic and can be readily acylated or alkylated. For instance, N-acylation of pyridinyl-thiazolidinone has been reported, indicating the susceptibility of the N3-position to reaction with acylating agents. nih.gov

C2-Position: The C2 position, bearing the 4-chlorophenyl group, is a key site for introducing diversity. The reactivity at this position is largely influenced by the nature of the substituent. The hydrogen at C2 can be substituted, and the bond between C2 and the substituent can be cleaved under certain conditions.

C4-Carbonyl Group: The carbonyl group at the C4 position can undergo typical carbonyl reactions, such as reduction.

C5-Methylene Group: The methylene (B1212753) group at the C5 position is activated by the adjacent carbonyl group and sulfur atom, making its protons acidic. This allows for condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones to introduce an exocyclic double bond. mdpi.comwikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction is often catalyzed by a weak base like piperidine. mdpi.com

Sulfur Atom (S1): The sulfur atom in the ring can be oxidized to form a sulfoxide (B87167) or a sulfone. nih.govresearchgate.net The oxidation of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520) to its corresponding sulfoxide has been achieved using Oxone®. chemmethod.com

Table 1: Reactivity at Different Positions of the Thiazolidin-4-one Ring

| Position | Type of Reactivity | Reagents/Conditions | Product Type |

| N3 | Acylation/Alkylation | Acyl halides, alkyl halides | N-substituted thiazolidinones |

| C5 | Knoevenagel Condensation | Aldehydes, Ketones, Base (e.g., piperidine) | 5-Alkylidene/Arylidene thiazolidinones |

| S1 | Oxidation | Oxidizing agents (e.g., Oxone®, H₂O₂) | Thiazolidin-4-one-1-oxides (sulfoxides), Thiazolidin-4-one-1,1-dioxides (sulfones) |

Influence of Substituents on Reaction Outcomes and Yields

The nature and position of substituents on the thiazolidin-4-one ring significantly impact its reactivity and the yields of subsequent reactions.

The 4-chlorophenyl group at the C2 position is an electron-withdrawing group due to the inductive effect of the chlorine atom. This electronic effect can influence the reactivity of the entire heterocyclic ring. For example, in the context of biological activity, the presence and position of electron-withdrawing or electron-donating groups on the 2-aryl ring can dramatically alter the compound's efficacy. tandfonline.com

In terms of chemical reactivity, the substituent on the 2-aryl ring has been shown to affect the selectivity of S-oxidation. researchgate.net While specific data for the 4-chloro substituent's influence on the oxidation of the parent this compound is not detailed in the provided results, it is a general principle that electron-withdrawing groups can influence the electron density at the sulfur atom and thus its susceptibility to oxidation.

Furthermore, the reactivity of the C5-methylene group in Knoevenagel condensations is also influenced by the substituents at the N3 and C2 positions. nih.gov An electron-withdrawing group at C2, such as the 4-chlorophenyl group, would be expected to increase the acidity of the C5 protons, potentially facilitating the condensation reaction.

Studies on a series of 2-arylthiazolidin-4-ones have shown that the nature of the substituent at the 3-position also plays a crucial role in determining the antimicrobial activity, sometimes appearing to be more influential than the thiazolidinone ring itself. nih.gov

Structural Characterization and Analytical Techniques

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is not detailed in the available results, analysis of closely related structures, such as 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520), provides significant insight. nih.gov In this derivative, the two chlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 78.61 (6)°. nih.gov The thiazolidinone ring itself is not perfectly planar. Furthermore, conformational studies on related compounds indicate that in the solid state, the C2 phenyl group tends to adopt a pseudo-axial orientation. researchgate.net The crystal packing is often stabilized by various intermolecular interactions, such as C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.gov

Table 3: Representative Crystallographic Data for a Related Thiazolidin-4-one Derivative

| Parameter | Value (for 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Chlorophenyl rings) | 78.61 (6)° |

Note: Data from a closely related compound used for illustrative purposes. nih.gov

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography - TLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. wisc.edulibretexts.org Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method for this purpose. libretexts.orgnih.gov

The principle of TLC involves partitioning the compound between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). wisc.edu A small spot of the compound dissolved in a suitable solvent is applied to the bottom of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. wisc.edu As the solvent moves up the plate by capillary action, it carries the compound with it. wisc.edu The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases.

For a pure sample of this compound, TLC analysis should result in a single spot. The presence of multiple spots would indicate impurities, such as unreacted starting materials or byproducts. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature). libretexts.org TLC is also invaluable for monitoring the progress of a chemical reaction by observing the disappearance of reactant spots and the appearance of the product spot over time. wisc.edu Given that some chemical suppliers provide this compound without extensive analytical data, techniques like TLC become crucial for the end-user to verify its identity and purity. sigmaaldrich.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of thiazolidin-4-one derivatives. nih.govresearchgate.netnih.gov

Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a foundational step in computational analysis. For thiazolidin-4-one derivatives, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set. nih.gov These calculations help in predicting bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. While specific DFT geometry optimization data for the parent compound 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is not extensively detailed in the reviewed literature, studies on closely related derivatives are common. For instance, computational analyses of various 2,3-disubstituted thiazolidin-4-ones have been carried out to understand their structural parameters. amazonaws.comjournaljpri.com

Electronic Structure Analysis (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.

DFT calculations are used to determine these frontier molecular orbital energies. For thiazolidinone derivatives, the HOMO is often located over the electron-rich thiazolidinone ring and adjacent aromatic systems, while the LUMO distribution depends on the nature of the substituents. nih.gov This analysis is vital for understanding charge transfer within the molecule and predicting its behavior in chemical reactions and biological interactions.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis through DFT calculations can predict infrared (IR) and Raman spectra. These predicted spectra are invaluable for the structural characterization of newly synthesized compounds, as the calculated vibrational frequencies can be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. journaljpri.com For thiazolidin-4-one derivatives, these calculations help in assigning specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups like the carbonyl (C=O) of the thiazolidinone ring and vibrations associated with the aromatic and heterocyclic structures. journaljpri.com

Tautomerism and Conformational Analysis

The thiazolidin-4-one ring is not planar and can exist in various conformations. Conformational analysis, often performed using DFT calculations, helps identify the most stable conformer of the molecule. nih.gov Studies on 5-substituted thiazolidin-4-ones have shown that the ring can adopt different puckered conformations, and the orientation of substituents can be determined. nih.gov For this compound, the orientation of the 4-chlorophenyl group (pseudo-axial or pseudo-equatorial) would be a key aspect of its conformational analysis.

Tautomerism is also a relevant feature for related structures, such as 2-iminothiazolidin-4-ones, where an equilibrium can exist between the imino and amino forms. DFT calculations have been used to determine the relative stability of these tautomers, finding that the exocyclic imino form is often more stable.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a ligand, such as a thiazolidin-4-one derivative, might interact with a biological target, typically a protein or enzyme. amazonaws.comresearchgate.net

Ligand-Target Interaction Analysis

Docking studies have been instrumental in exploring the therapeutic potential of the this compound scaffold by examining its interactions with various enzymes implicated in disease. While studies on the unsubstituted (N-H) parent compound are limited, a wealth of information exists for its N-3 substituted derivatives.

Interaction with InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway and a target for antitubercular drugs. researchgate.net A molecular docking study of ((2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)-oxazolidin-2-one (Compound 9) against InhA revealed a good binding affinity. researchgate.net Similarly, studies on other N-3 substituted derivatives like 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one also showed that these compounds have antitubercular potential by interacting with the enoyl-ACP reductase enzyme. amazonaws.comjournaljpri.com

Interaction with PLK1: Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that is a validated target in cancer therapy. researchgate.net While specific docking of this compound was not found, computational studies suggest that thiazolidin-4-ones with an aromatic group having non-polar electronegative substituents at the C-2 position could be effective PLK1 inhibitors. researchgate.net Docking studies on other 2-substituted thiazolidin-4-ones have identified key interactions within the PLK1 active site. researchgate.net

Interaction with VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical regulator of angiogenesis and a major target in oncology. nih.gov While many thiazolidine (B150603) derivatives have been studied as VEGFR-2 inhibitors, most of the highly active compounds, including those with a 4-chlorophenyl moiety, belong to the thiazolidine-2,4-dione subclass rather than the 1,3-thiazolidin-4-one scaffold. nih.govrsc.orgnih.gov

Interaction with Other Enzymes: The versatility of the this compound scaffold is evident from its investigation against other enzymes.

A derivative, 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (Compound 18) , was docked into the active site of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. mdpi.com

Another N-3 substituted analogue, 2-(4-chloro-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one , was evaluated in silico for Janus Kinase-1 (JAK-1) inhibition, showing promising activity compared to the standard drug.

Studies on 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones have shown inhibitory potential against Cell Division Cycle 25 (CDC25) phosphatase, a crucial regulator of the cell cycle. nih.gov

Complex pyrazole-thiazolidinone hybrids have been designed and docked as potential inhibitors of Aurora-A kinase (AURKA). nih.gov

The table below summarizes the docking findings for various N-3 substituted derivatives of this compound against different enzymatic targets.

| Enzyme Target | Derivative Studied | Key Findings/Interactions | Reference |

|---|---|---|---|

| InhA (Enoyl-ACP Reductase) | ((2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)-oxazolidin-2-one | Demonstrated good binding affinity in the active site. | researchgate.net |

| Enoyl-ACP Reductase | 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one | Predicted to have antitubercular efficacy based on receptor interaction. | amazonaws.comjournaljpri.com |

| MMP-9 | 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide | Docking studies explored the binding mode at the MMP-9 protein. | mdpi.com |

| JAK-1 | 2-(4-chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | Showed prominent activity in docking studies compared to the reference standard. |

Binding Affinity and Mode Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. Studies on this compound and its analogues have utilized docking to elucidate their binding modes within the active sites of various biological targets.

One study investigated a series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides for their inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue damage during inflammation. mdpi.com Among the synthesized compounds was 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide . Docking studies of these compounds into the MMP-9 active site were performed to understand their binding mode and rationalize their activity. mdpi.com

In another research effort, thiazolidin-4-one derivatives were evaluated for their antitubercular potential against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (InhA). amazonaws.comjournaljpri.com Molecular docking was employed to predict the binding mechanism and affinity. The analysis indicated that thiazolidin-4-one derivatives, including structures like 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one , could effectively bind to the active site. amazonaws.com The predictions suggested that strong ligand binding energy, hydrogen bonding, and hydrophobic interactions with the receptor are indicative of good antitubercular efficacy. journaljpri.com

Similarly, docking studies on thiazolidine-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, have been conducted. These studies help in understanding the probable binding conformation of ligands within the PTP1B active site, highlighting the key molecular interactions responsible for inhibition. nih.govtandfonline.com

The table below summarizes representative findings from molecular docking studies on derivatives of this compound.

| Derivative Name | Target Protein | Key Interactions / Findings | Reference |

| 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide | MMP-9 | Docking performed to explore the binding mode at the MMP-9 protein active site. | mdpi.com |

| 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one | Enoyl-acyl carrier protein (InhA) | Predicted to have good binding affinity, involving hydrogen bonding and hydrophobic interactions. | amazonaws.com |

| 2-(aryl)-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones | Polo-like kinase 1 (PLK1) | Compounds with phenyl rings containing specific substitutions showed better docking scores. Docking scores (in kcal/mol) were calculated. | researchgate.net |

| Thiazolidine analogues | Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular docking and dynamics simulations identified indispensable structural features for PTP1B inhibition. | nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These studies are crucial for understanding which physicochemical properties are important for a molecule's function and for predicting the activity of novel compounds. nih.gov Numerous QSAR studies have been performed on the 4-thiazolidinone (B1220212) scaffold to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govrsc.orgnih.gov

For antimicrobial activity, QSAR studies on series of 4-thiazolidinone derivatives have indicated that the biological response is often governed by a combination of lipophilic, topological, and electronic parameters. rsc.orgderpharmachemica.comresearchgate.net For instance, one study found that the antimicrobial activity of certain 4-thiazolidinones was governed by the lipophilic parameter (log P), a topological parameter (Kier's third-order alpha shape index, κα₃), and electronic parameters (cosmic total energy, Cos E, and nuclear energy, Nu. E). rsc.org Another study highlighted the importance of topological parameters like the third-order alpha shape index (kα₃) and the second-order valence connectivity index (²χv), along with the lipophilicity (log P). derpharmachemica.comresearchgate.net The 4-chlorophenyl group at the C2 position of the thiazolidinone ring contributes significantly to these parameters, particularly lipophilicity and electronic properties, due to the presence of the chlorine atom.

In the context of anticancer activity, QSAR models have been developed for 4-thiazolidinone derivatives against various tumor cell lines. nih.govnih.gov These models often use multiple linear regression (MLR) or non-linear approaches to identify key structural descriptors. nih.gov For a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, QSAR models indicated that antimicrobial activity was governed by topological parameters (valence first and second-order molecular connectivity indices) and electronic parameters (total energy and cosmic energy). nih.gov While this study did not focus on the 2-(4-chlorophenyl) substituent directly, it underscores the importance of electronic and structural features of the aryl group at the C2 position in determining biological activity.

The table below presents descriptors commonly found to be significant in QSAR studies of 4-thiazolidinone derivatives.

| Biological Activity | Significant QSAR Descriptors | Implication for 2-(4-chlorophenyl) group | Reference |

| Antimicrobial | Lipophilicity (log P), Topological (κα₃, ²χv), Electronic (Cos E, Nu. E) | The chloro-substituent increases lipophilicity and influences electronic descriptors. | rsc.orgderpharmachemica.comresearchgate.net |

| Anticancer | Topological (¹Χv, ²Χv), Electronic (Total Energy, Cosmic Energy) | The electronic properties of the 4-chlorophenyl ring are critical for activity. | nih.gov |

| S1P₁ Receptor Agonism | Steric and Electrostatic fields (CoMFA), Hydrophobic and H-bond donor fields (CoMSIA) | The size and electronic nature of the 4-chlorophenyl group directly impact these fields. | nih.govmdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with potential activity. researchgate.netnih.gov

For thiazolidine-based compounds, pharmacophore models have been successfully developed for various targets. In a study on PTP1B inhibitors, a six-point pharmacophore model was generated for a series of ligands with a thiazolidine scaffold. nih.govtandfonline.com This model consisted of three hydrogen bond acceptor (A) features, one negative ionic (N) feature, and two aromatic rings (R) arranged with specific geometries. nih.gov The 2-(4-chlorophenyl) group in the target compound would satisfy one of the aromatic ring (R) features in such a model.

Another study focused on designing Janus Kinase-1 (JAK1) inhibitors based on a 4-thiazolidinone scaffold containing a 1,3-thiazole moiety. ijaresm.com Their pharmacophore modeling suggested that active compounds should possess at least three aromatic groups and four hydrogen bond acceptor sites. This model was used to screen proposed compounds, including 2-(4-chloro-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one , before synthesis. ijaresm.com

Virtual screening techniques, often in conjunction with pharmacophore modeling and docking, have been applied to discover new 4-thiazolidinone derivatives. researchgate.netnih.gov Researchers have designed libraries of heteroaryl-1,3-thiazolidin-4-one derivatives and used in silico prioritization to select the most promising candidates for synthesis and biological testing. nih.gov This approach has proven effective in identifying compounds with potential anti-infective and chemotherapeutic properties, validating the predictive power of the computational models. nih.gov

Key pharmacophoric features identified for thiazolidinone derivatives targeting different enzymes are summarized below.

| Target | Key Pharmacophoric Features | Relevance of this compound | Reference |

| PTP1B | 3 Hydrogen Bond Acceptors (A), 1 Negative Ionic (N), 2 Aromatic Rings (R) | The 4-chlorophenyl group serves as a key aromatic feature. | nih.govtandfonline.com |

| JAK1 | 3 Aromatic Groups, 4 Hydrogen Bond Acceptors | The 4-chlorophenyl group fulfills one of the aromatic requirements. | ijaresm.com |

| Anticancer (General) | Aromatic rings, Hydrogen bond donors/acceptors | The core structure provides key features for various anticancer pharmacophore models. | researchgate.net |

Biological Activity and Pre Clinical Investigations of 2 4 Chlorophenyl 1,3 Thiazolidin 4 One Analogues

Anticancer and Antiproliferative Activity

Analogues of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.

In Vitro Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of this compound analogues have been extensively evaluated against numerous human cancer cell lines. These studies reveal that modifications at the N-3 and C-5 positions of the thiazolidinone ring significantly influence the antiproliferative potency.

One analogue, 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one, was identified as a highly active derivative against the human breast adenocarcinoma cell line (MCF-7), with a half-maximal inhibitory concentration (IC50) of 60.71 µmol L⁻¹. mdpi.commdpi.com Further studies on different series of analogues have shown potent activities against a variety of cancer cell lines. For instance, certain 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogues displayed significant anti-proliferative activity against colon adenocarcinoma (COLO-205), breast cancer (MDA-MB-231), and prostate cancer (DU-125) cell lines. nih.gov

Hybrid molecules incorporating the thiazolidin-4-one scaffold have also shown promise. Imidazopyridine–4-thiazolidinone (B1220212) hybrids demonstrated activity against human lung cancer (A549), prostate cancer (DU145), and breast cancer (MCF-7) cell lines. mdpi.com Similarly, isatin-based thiazolidin-4-one derivatives showed noteworthy activity against liver cancer (HepG2), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. pharmacophorejournal.com One such derivative exhibited an IC50 of 8.97 µM against MCF-7 cells. pharmacophorejournal.com

Other analogues have been tested against lung carcinoma (A549), colorectal adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y) cells. nih.govnih.gov The antiproliferative activity of certain 2,3-diaryl-4-thiazolidinone derivatives has been confirmed against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. nih.gov

| Analogue Class | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | MCF-7 (Breast) | 60.71 µmol L⁻¹ | mdpi.commdpi.com |

| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogue | COLO-205 (Colon) | 5.03 µg/mL | nih.gov |

| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogue | MDA-MB-231 (Breast) | 5.81 µg/mL | nih.gov |

| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogue | DU-125 (Prostate) | 23.93 µg/mL | nih.gov |

| Isatin-based thiazolidin-4-one derivative | MCF-7 (Breast) | 8.97 µM | pharmacophorejournal.com |

| Isatin-based thiazolidin-4-one derivative | HT-29 (Colon) | 5.42 µM | pharmacophorejournal.com |

| Isatin-based thiazolidin-4-one derivative | HepG2 (Liver) | 27.59 µM | pharmacophorejournal.com |

| Thiazolidin-4-one-1,3,4-oxadiazole derivative | A549 (Lung) | 0.59 µM | pharmacophorejournal.com |

| Thiazolidin-4-one-1,3,4-oxadiazole derivative | HeLa (Cervical) | 0.53 µM | pharmacophorejournal.com |

| Imidazopyridine–4-thiazolidinone hybrid | A549 (Lung) | 8.4 µM | impactfactor.org |

| Imidazopyridine–4-thiazolidinone hybrid | DU145 (Prostate) | 6.8 µM | impactfactor.org |

Mechanisms of Anticancer Action

The anticancer effects of this compound analogues are attributed to several cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. researchgate.net For example, certain derivatives were found to significantly increase the activity of caspase-3, a key executioner enzyme in apoptosis, in various cancer cell lines including A549, SH-SY5Y, and CACO-2. nih.gov The induction of apoptosis can also occur through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. mdpi.com

Cell cycle arrest is another significant mechanism. Some thiazolidin-4-one derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. nih.govresearchgate.net For instance, carvone-thiazolidin-4-one hybrids were reported to affect the cell cycle and induce apoptosis via a caspase-3 pathway. pharmacophorejournal.com

Inhibition of specific enzymes and signaling pathways crucial for cancer cell survival and proliferation is also a key aspect of their anticancer action. Analogues of thiazolidin-4-one have been identified as potent inhibitors of various enzymes, including:

Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme, the inhibition of which can suppress tumor growth. A 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogue showed potent CA IX inhibition with a Ki value of 2.2 nM. nih.gov

Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are critical for cell cycle progression, and their inhibition represents a target for cancer therapy. A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues showed potent inhibitory activity against CDC25A. nih.gov

Tyrosine Kinases: These enzymes are involved in cellular signaling pathways that regulate cell growth and division. Novel N-(2-aryl-1,3-thiazolidin-4-one)-N-aryl ureas have been found to exhibit potent inhibitory activities against multiple tyrosine kinases, including c-Met, Ron, KDR, and c-Kit.

In Vivo Antitumor Efficacy in Animal Models

The promising in vitro results have led to the evaluation of thiazolidin-4-one analogues in in vivo animal models, which have shown encouraging antitumor efficacy.

In one study, a thiazolidin-4-one derivative with a 5-nitrofuran-2-yl substituent was tested in an orthotopic breast cancer tumor model using female BALB/c mice. mdpi.com The compound demonstrated a significant reduction in tumor growth; at a concentration of 10 mg/kg, it caused a 66% reduction in tumor growth by the end of the experiment. mdpi.com This study also highlighted the compound's anti-metastatic effect, showing a reduction in lung metastasis. mdpi.com The in vivo activity was linked to the induction of apoptosis and inhibition of angiogenesis. mdpi.com

Another study involving a thiadiazole-thiazolidinone derivative (TH08) in mice with Ehrlich ascites carcinoma (EAC) also showed potent in vivo anticancer activity. The treatment led to a decrease in tumor mass and an increase in the average lifespan of the mice. The effect was dose-dependent, with a 25 mg/kg dose increasing the lifespan by 70.52%. These findings underscore the potential of these analogues as effective antitumor agents in a living system.

Antimicrobial Activity

In addition to their anticancer properties, analogues of this compound have been investigated for their antimicrobial potential, showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

These compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the phenyl ring has been noted to contribute to growth inhibition against various bacterial strains. impactfactor.org

Derivatives have been tested against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). impactfactor.org In a study of 2,3-diaryl-thiazolidin-4-ones, the minimum inhibitory concentration (MIC) was found to be in the range of 0.008–0.24 mg/mL against six different bacterial strains. nih.gov Some of these compounds were more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

Furthermore, new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have been synthesized and tested, with the most active compounds showing an MIC of 3.91 mg/L, an activity level comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime.

Antifungal Activity

Several this compound analogues have also exhibited significant antifungal properties. The substitution at the N-3 position of the thiazolidinone ring appears to be a key determinant of antifungal activity.

For instance, compounds featuring a 4-(1,2,4-triazolylmethyl)phenyl moiety were found to be effective against fungal pathogens like Sporothrix schenckii and Trichophyton mentagrophytes, with an MIC of 50 μg/mL. Other derivatives have shown activity against Candida albicans. However, in some studies, certain derivatives showed no antifungal activity against C. albicans, indicating that structural variations are critical for this specific biological effect. The antifungal activity of some 2,3-diaryl-thiazolidin-4-ones was found to be equipotent or even exceed that of reference antifungal agents like bifonazole (B1667052) and ketoconazole. nih.gov

| Analogue Class | Organism | Type | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Staphylococcus aureus | Gram-positive Bacteria | 0.008–0.24 mg/mL | nih.gov |

| 2,3-diaryl-thiazolidin-4-ones | Escherichia coli | Gram-negative Bacteria | 0.008–0.24 mg/mL | nih.gov |

| 2,3-diaryl-thiazolidin-4-ones | MRSA | Resistant Bacteria | More potent than ampicillin | nih.gov |

| Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids | Bacterial strains | Bacteria | 3.91 mg/L | |

| 3-(4-(1H-imidazolylmethyl)phenyl)-substituted analogues | Klebsiella pneumoniae | Gram-negative Bacteria | 12.5 μg/mL | |

| 4-(1,2,4-triazolylmethyl)phenyl-substituted analogues | Sporothrix schenckii | Fungus | 50 μg/mL | |

| 4-(1,2,4-triazolylmethyl)phenyl-substituted analogues | Trichophyton mentagrophytes | Fungus | 50 μg/mL | |

| 2,3-diaryl-thiazolidin-4-ones | Fungal strains | Fungus | Equipotent to ketoconazole | nih.gov |

Antiviral Potential (e.g., Anti-HIV activity, inhibition of HIV-RT)

A notable area of investigation for 2,3-diaryl-1,3-thiazolidin-4-one derivatives has been their potential as anti-HIV agents. nih.gov Research has shown that certain analogues in this class can effectively inhibit the replication of HIV-1 at nanomolar concentrations. nih.gov The primary mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.goviaea.org

Structure-activity relationship (SAR) studies have been crucial in understanding the antiviral efficacy of these compounds. These studies have demonstrated that the nature of the substituents at both the C-2 and N-3 positions of the thiazolidinone nucleus significantly influences the in vitro anti-HIV activity. nih.goviaea.org For instance, a series of 2,3-diaryl-1,3-thiazolidin-4-ones were designed, synthesized, and evaluated for their anti-HIV-1 activity, with some derivatives proving to be highly effective. nih.gov Another study focused on novel thiazolidin-4-ones with a lipophilic adamantyl group at position 2. One such compound, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one, displayed remarkable antiviral potency with an EC50 value of 0.35 µM and acted as a typical non-competitive RT inhibitor. iaea.org Further investigation revealed that the (+)-isomer of this compound was primarily responsible for the potent anti-HIV-1 activity, exhibiting an EC50 value of 0.178 µM. iaea.org

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 | 0.35 µM | iaea.org |

| (+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 | 0.178 µM | iaea.org |

| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 RT | Inhibition | Effective at nanomolar concentrations | nih.gov |

Antitubercular Activity (against Mycobacterium tuberculosis strains)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has accelerated the search for new therapeutic agents. mdpi.comresearchgate.net Thiazolidin-4-one derivatives have been identified as a promising scaffold in this pursuit, demonstrating potent activity against various Mtb strains. mdpi.comut.ac.irnih.gov

Several studies have evaluated series of 1,3-thiazolidin-4-one analogues for their in vitro antimycobacterial activity against strains like M. tuberculosis H37Rv. mdpi.comut.ac.ir For example, a series of pyrrole-thiazolidin-4-one conjugates were synthesized and tested, with two compounds, 10a and 10k, showing identical and potent Minimum Inhibitory Concentrations (MICs) of 0.5 μg/mL against M. tuberculosis H37Rv. researchgate.net Another study developed 1,3-thiazolidin-4-ones via a one-pot, solvent-free method and tested them against dormant M. tuberculosis H37Ra and Mycobacterium bovis BCG strains. nih.gov Compounds 4c, 4d, 4e, 4f, 4h, 4i, and 4j from this series displayed promising antitubercular activity without significant cytotoxicity. nih.gov The antitubercular evaluation of some compounds is conducted at facilities like the "Tuberculosis Antimicrobial Acquisition and Coordinating Facility" (TAACF) in the USA, with primary screening often performed at a concentration of 12.5 µg/ml against M. tuberculosis H37Rv. ut.ac.ir

| Compound Series | Most Active Compounds | Target Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|---|

| Pyrrole-thiazolidin-4-one conjugates | 10a, 10k | M. tuberculosis H37Rv | 0.5 µg/mL | researchgate.net |

| Basic 1,3-thiazolidin-4-ones | 4c, 4d, 4e, 4f, 4h, 4i, 4j | M. tuberculosis H37Ra, M. bovis BCG | Promising activity | nih.gov |

| 2-phenylindol-3-ylthiazolidin-4-one derivatives | Derivative 29d | M. tuberculosis H37Rv | 1.5 µg/mL | mdpi.com |

Anti-inflammatory and Analgesic Effects

Analogues of this compound have demonstrated significant potential as anti-inflammatory agents, acting through various mechanisms both in vitro and in vivo. nih.govresearchgate.netnih.gov

In Vitro Modulation of Inflammatory Mediators (e.g., Cyclooxygenase - COX inhibition)

A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as constitutive (COX-1) and inducible (COX-2) isoforms. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Novel 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2. nih.gov In one study, three new analogues, 2a-c, were synthesized by reacting imidazole (B134444) aldehydes with 4-chloroaniline (B138754) and thioglycolic acid. nih.gov These compounds were then tested for their ability to inhibit ovine COX-1 and COX-2. nih.gov Another study synthesized a series of 2-imino-4-thiazolidinone derivatives and performed docking studies on the COX-2 enzyme. nih.gov Based on these results, compound 25c was identified as the most potent COX-2 inhibitor with an IC50 of 3.29 µM and a selectivity index (SI) of 29.00. nih.gov

| Compound | Target Enzyme | Activity Metric (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 25c (2-imino-4-thiazolidinone derivative) | COX-2 | 3.29 µM | 29.00 | nih.gov |

| Compounds 21a, 21b (5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones) | COX-1 | 16 µM, 10 µM | N/A | nih.gov |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced air pouch model)

The anti-inflammatory effects of thiazolidinone analogues have been confirmed in various in vivo models. The carrageenan-induced inflammation model, either in the paw or as an air pouch, is commonly used to assess the efficacy of potential anti-inflammatory drugs. researchgate.netnih.govresearchgate.net

In one study, a thiazolidinone derivative, PG15, was investigated in a carrageenan-induced mouse air-pouch model. researchgate.net Oral administration of PG15 resulted in a significant inhibition of leucocyte migration, with a 3 mg/kg dose achieving 67.2 ± 4.6% inhibition, an effect comparable to the reference drug indomethacin. researchgate.net Another study evaluated two thiazolidine (B150603) derivatives, 1b and 1d, in a carrageenan-induced inflammatory pain model in mice. nih.govresearchgate.net These compounds were found to attenuate thermal hyperalgesia and mechanical allodynia at doses of 1, 3, and 10 mg/kg, and also reduced the expression of the pro-inflammatory cytokine IL-1β in the spinal cord. nih.govresearchgate.net

| Compound | Model | Dose | Effect | Reference |

|---|---|---|---|---|

| PG15 | Carrageenan-induced mouse air-pouch | 3 mg/kg | 67.2 ± 4.6% inhibition of leucocyte migration | researchgate.net |

| Derivatives 1b and 1d | Carrageenan-induced inflammatory pain (mouse) | 1, 3, 10 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia | nih.govresearchgate.net |

Antioxidant Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Thiazolidin-4-one derivatives have been explored for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.govresearchgate.netmdpi.com

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of this compound analogues is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netmdpi.comsaudijournals.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.com

In one study, a series of new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized and tested for their antioxidant potential. researchgate.net The derivative 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (compound 16) showed the most potent DPPH radical scavenging activity (Inhibition % = 91.63% ± 0.77), which was comparable to the standard antioxidant, ascorbic acid. researchgate.net The nature of the substituent on the phenyl ring was found to significantly influence the antioxidant activity. researchgate.net Another investigation of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives found that compound D-16, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, was the most potent antioxidant in the series with an IC50 of 22.3 µM, significantly better than ascorbic acid (IC50 = 111.6 µM). mdpi.com

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (16) | DPPH | Inhibition % | 91.63% ± 0.77 | researchgate.net |

| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | DPPH | IC50 | 22.3 µM | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | IC50 | 111.6 µM | mdpi.com |

| TZD 5 (1,3,4-thiadiazole linked 4-thiazolidinone) | DPPH | IC50 | 27.50 µM | saudijournals.com |

| TZD 3 (1,3,4-thiadiazole linked 4-thiazolidinone) | DPPH | IC50 | 28.00 µM | saudijournals.com |

Cellular Antioxidant Mechanisms

Analogues of this compound have been investigated for their ability to counteract oxidative stress through various cellular antioxidant mechanisms. The core thiazolidin-4-one structure is a versatile scaffold that can be modified to enhance its antioxidant properties. One of the key mechanisms evaluated is the inhibition of lipid peroxidation.

In a study evaluating a series of thiazolidin-4-one derivatives, the thiobarbituric acid reactive substances (TBARS) assay was used to measure the inhibition of lipid peroxidation. biointerfaceresearch.com This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. The research demonstrated that the nature of the substituent on the thiazolidin-4-one ring plays a crucial role in the compound's antioxidant potential. For instance, the substitution of a cyclohexyl group at position 4 with a 4-hydroxyphenyl moiety was found to significantly enhance the antioxidant activity. biointerfaceresearch.com Two such compounds, featuring the 4-hydroxyphenyl substituent, exhibited the most potent inhibitory activity against lipid peroxidation, with EC₅₀ values of 0.565 ± 0.051 mM and 0.708 ± 0.074 mM, respectively. biointerfaceresearch.com

Another investigation into thiazolidine-2,4-dione derivatives assessed their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. All twenty synthesized compounds in this series demonstrated greater activity than the ascorbic acid standard, with IC₅₀ values ranging from 9.18 to 32.43 µg/mL.